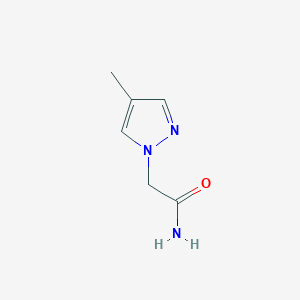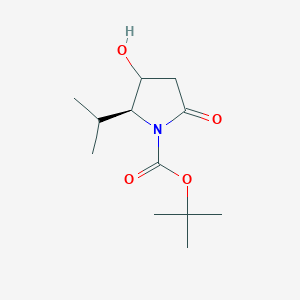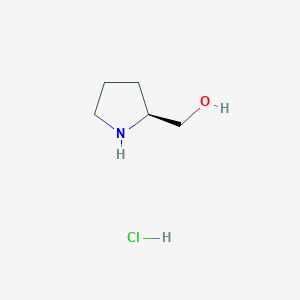
(S)-Pyrrolidin-2-ylmethanol hydrochloride
Übersicht
Beschreibung
“(S)-Pyrrolidin-2-ylmethanol hydrochloride” is a hydrochloride salt of a pyrrolidine derivative. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would typically be determined using techniques such as X-ray crystallography or other advanced analytical methods .Chemical Reactions Analysis
The chemical reactions involving “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would depend on its specific structure and the conditions under which it is used. For example, hydrochlorides of amines can undergo various reactions including acid-base reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Pyrrolidin-2-ylmethanol hydrochloride” would be determined by its specific structure. These properties could include solubility, stability, melting point, and more .Wissenschaftliche Forschungsanwendungen
Organocatalysis in Asymmetric Epoxidation
(S)-Pyrrolidin-2-ylmethanol hydrochloride shows potential in asymmetric synthesis. For instance, its derivative, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, enhances the asymmetric epoxidation of α,β-enones, achieving improved reactivity and enantioselectivity (Lattanzi, 2006).
Synthesis of Pyrrolidines
Pyrrolidines, which have significant biological effects and industrial applications, can be synthesized through reactions involving (S)-Pyrrolidin-2-ylmethanol hydrochloride. A study demonstrated the synthesis of pyrrolidines in a [3+2] cycloaddition, offering insights into the polar nature of such reactions (Żmigrodzka et al., 2022).
Spectroscopic Studies and Derivatization
The compound has been utilized in identifying novel hydrochloride salts of cathinones, through spectroscopic studies including GC-MS, IR, NMR, and X-ray diffraction methods. This application demonstrates its relevance in analytical chemistry and forensic science (Nycz et al., 2016).
Construction of High-Spin Mn Aggregate
(S)-Pyrrolidin-2-ylmethanol hydrochloride, or its derivatives, show utility in the construction of high-spin manganese clusters. The synthesis involves merging various ligands into a single framework, demonstrating the compound's versatility in inorganic chemistry and materials science (Bai et al., 2018).
Enantioselective Michael Additions
As an organocatalyst, (S)-Pyrrolidin-2-ylmethanol hydrochloride is effective in enantioselective Michael additions to β-nitrostyrenes. This is exemplified by its derivative, (S)-Pyrrolidin-2-ylmethyl-1,2,3-triazolium salts, which are excellent recyclable catalysts in such reactions (Yacob et al., 2008).
Photocatalytic Water Reduction
In the field of photocatalysis, derivatives of (S)-Pyrrolidin-2-ylmethanol hydrochloride have been synthesized and evaluated for their photocatalytic water reduction capabilities. The study showcases its relevance in renewable energy research (Bachmann et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXXCGIUQGFYIX-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Pyrrolidin-2-ylmethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393706.png)
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)
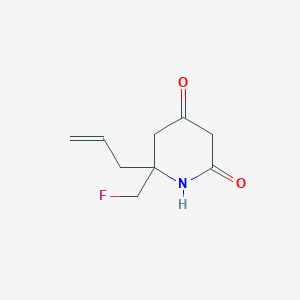

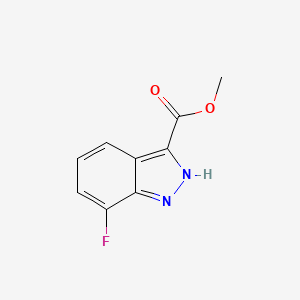
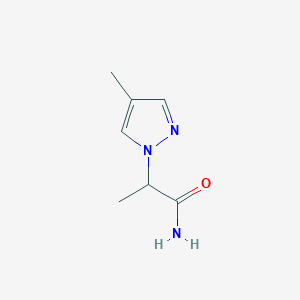
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
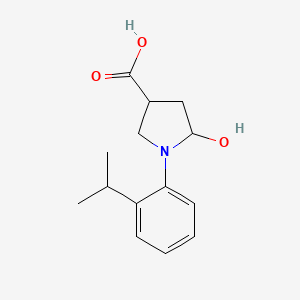
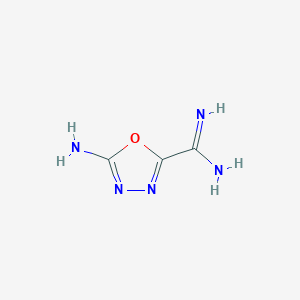
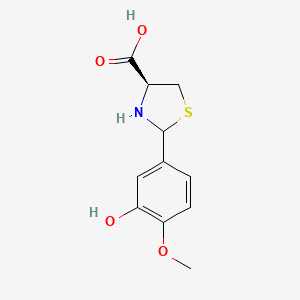
![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
